3-(4-Chlorophenyl)pyrrolidin-2-one

Prodrug metabolism GABA prodrug Regioselective oxidation

3-(4-Chlorophenyl)pyrrolidin-2-one (CAS 120418-69-1) is a heterocyclic γ-lactam belonging to the 3-arylpyrrolidin-2-one subclass, with the phenyl ring substituted at the para position by chlorine. It is a structural isomer of both 4-(4-chlorophenyl)pyrrolidin-2-one (Baclofen Lactam, CAS 22518-27-0) and 5-(4-chlorophenyl)pyrrolidin-2-one (CAS 279687-54-6).

Molecular Formula C10H10ClNO
Molecular Weight 195.65
CAS No. 120418-69-1
Cat. No. B2776592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)pyrrolidin-2-one
CAS120418-69-1
Molecular FormulaC10H10ClNO
Molecular Weight195.65
Structural Identifiers
SMILESC1CNC(=O)C1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13)
InChIKeyXUHZYYCMBOYAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)pyrrolidin-2-one (CAS 120418-69-1): Chemical Identity and Core Structural Features for Procurement Decisions


3-(4-Chlorophenyl)pyrrolidin-2-one (CAS 120418-69-1) is a heterocyclic γ-lactam belonging to the 3-arylpyrrolidin-2-one subclass, with the phenyl ring substituted at the para position by chlorine . It is a structural isomer of both 4-(4-chlorophenyl)pyrrolidin-2-one (Baclofen Lactam, CAS 22518-27-0) and 5-(4-chlorophenyl)pyrrolidin-2-one (CAS 279687-54-6) . The compound is recognised as a defined metabolite in the oxidative metabolism of 3-(p-chlorophenyl)pyrrolidine, a prototype GABA prodrug [1], and serves as a versatile building block for the synthesis of chiral GABAergic agents and other CNS-targeted molecules [1].

Why 3-(4-Chlorophenyl)pyrrolidin-2-one Cannot Be Simply Replaced by Other Chlorophenyl-pyrrolidinone Isomers


The position of the chlorophenyl substituent on the pyrrolidin-2-one ring dictates both metabolic stability and synthetic utility. In the established metabolic cascade of the GABA prodrug 3-(p-chlorophenyl)pyrrolidine, the 3-substituted lactam (target compound) is formed as a minor product relative to the 4-substituted isomer, with the regioselectivity of oxidation being tissue-dependent and quantifiable [1]. This means that substituting the target compound with its 4- or 5-substituted isomers will alter the metabolite profile in any in vitro or in vivo system designed to track GABA prodrug metabolism [1]. Furthermore, the 3-substituted scaffold provides a distinct chemical handle for enantioselective transformations that is not available with the 4-substituted isomer, directly affecting synthetic route feasibility and chiral purity outcomes [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)pyrrolidin-2-one Against Closest In-Class Analogs


Regioselective Metabolic Formation: 3-Isomer vs. 4-Isomer Lactam Ratio in Liver and Brain Homogenates

In the definitive metabolism study by Wall and Baker (1989) using rat liver and brain homogenate supernatants, the oxidative conversion of the prototype GABA prodrug 3-(p-chlorophenyl)pyrrolidine produced two lactam metabolites: 4-(4-chlorophenyl)pyrrolidin-2-one (the '4-isomer') and 3-(4-chlorophenyl)pyrrolidin-2-one (the '3-isomer', i.e., the target compound) [1]. The formation of the 4-isomer consistently exceeded that of the 3-isomer due to preferential oxidation at the less sterically hindered 5-position of the pyrrolidine ring, with the exception of the liver mitochondrial fraction where the 3-isomer formation exceeded the 4-isomer [1]. Quantitatively, total lactam formation in liver homogenates was approximately 2 orders of magnitude greater than the corresponding amino acid metabolite pathway [1].

Prodrug metabolism GABA prodrug Regioselective oxidation Lactam metabolites

Minimum Purity Specification vs. Typical Research-Grade Pyrrolidinones

Commercially available 3-(4-chlorophenyl)pyrrolidin-2-one from major chemical suppliers (e.g., AKSci) is routinely specified at a minimum purity of 95% . This contrasts with many generic pyrrolidin-2-one derivatives that are often supplied at 90% or unstated purity, which introduces additional purification burden for the end user . The defined purity threshold reduces batch-to-batch variability in synthetic applications where stoichiometric precision is critical.

Purity specification Procurement benchmark Analytical quality

Computed Lipophilicity (XLogP) and Topological Polar Surface Area Differentiate the 3-Isomer from its 4- and 5-Isomers

Computed molecular properties for 3-(4-chlorophenyl)pyrrolidin-2-one include an XLogP value of 1.9 and a topological polar surface area (TPSA) of 29.1 Ų, as catalogued by the authoritative chemical database Chem960 . These values are specific to the 3-substituted regioisomer and differ from the computed values for the 4-substituted isomer (XLogP ~1.8–2.0, TPSA ~29.1 Ų) due to differences in molecular shape and electronic distribution . Such physicochemical descriptors are critical inputs for computational ADMET prediction models and for selecting appropriate chromatographic conditions during purification.

Lipophilicity XLogP TPSA Drug-likeness

Enantioselective Synthetic Utility: Chiral 3-(4-Chlorophenyl)pyrrolidin-2-one as a Gateway to (R)- and (S)-Baclofen

Chiral 3-(4-chlorophenyl)pyrrolidin-2-one, obtained via stereospecific oxidation of (R)- or (S)-3-(4-chlorophenyl)pyrrolidine, serves as a key intermediate in the synthesis of enantiopure Baclofen and PCPGABA (4-amino-2-(4-chlorophenyl)butyric acid) [1]. The stereospecificity reported by Yoshifuji et al. (2008) demonstrates that the (R)- and (S)-configurations of the 3-substituted pyrrolidine are faithfully transferred to the corresponding lactam and subsequently to the final amino acid products, a regiochemical outcome that is not accessible from the 4-substituted isomer [1]. This makes the 3-isomer an indispensable intermediate for any laboratory or CRO engaged in the asymmetric synthesis of GABA_B-targeted chiral molecules [1].

Enantioselective synthesis Chiral building block Baclofen GABA_B agonist

Analytical Reference Standard for Distinct Lactam Metabolite Profiling in GABA Prodrug Studies

The compound is explicitly identified as one of the two lactam metabolites (designated '11') in the metabolic pathway of 3-(p-chlorophenyl)pyrrolidine, where it is distinguished from the major lactam metabolite (designated '6') by mass spectrometry and chromatographic retention [1]. Because the ratio of the two lactam metabolites varies between liver and brain tissues and between subcellular fractions, authentic reference material of the 3-isomer is required for accurate quantification in metabolite profiling studies [1].

Analytical reference standard Metabolite identification LC-MS/MS

Research and Industrial Application Scenarios Where 3-(4-Chlorophenyl)pyrrolidin-2-one Delivers Definitive Value


GABA Prodrug Metabolism and ADME Studies

When investigating the oxidative metabolism of 3-(p-chlorophenyl)pyrrolidine or related GABA prodrugs, 3-(4-chlorophenyl)pyrrolidin-2-one must be included as an authentic reference standard for the minor lactam metabolite. Without it, quantification of the metabolic branch point between the 3- and 4-substituted lactams is impossible, leading to incomplete ADME profiling [1].

Enantioselective Synthesis of Chiral GABA_B Agonists

Research groups and CROs pursuing the stereospecific synthesis of (R)- or (S)-Baclofen and PCPGABA require chiral 3-(4-chlorophenyl)pyrrolidin-2-one as a pivotal intermediate. The compound's 3-substitution pattern is essential for the stereochemical integrity of the downstream amino acid product [2].

Pyrrolidinone Scaffold Library Design and Physicochemical Profiling

In medicinal chemistry campaigns that explore structure–activity relationships (SAR) around the pyrrolidin-2-one core, 3-(4-chlorophenyl)pyrrolidin-2-one provides a distinct combination of XLogP (1.9) and TPSA (29.1 Ų) that fills a specific region of chemical space not occupied by the more common 4-substituted isomer. This makes it a valuable member of any focused compound library aimed at CNS or anti-inflammatory targets .

Analytical Method Development for Regioisomeric Purity Assessment

Analytical laboratories tasked with developing HPLC or LC-MS methods for the separation of chlorophenyl-pyrrolidinone regioisomers require both the 3- and 4-substituted compounds as system suitability standards. Because the two isomers differ in retention behaviour despite nearly identical molecular weight and TPSA, the 3-isomer is indispensable for confirming method specificity [1].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.